1,2-(Trisdimethylaminosilyl)ethane
Description
Significance of Organosilicon Chemistry in Modern Chemical Synthesis
Organosilicon chemistry, a field that emerged from the synthesis of the first compound with a silicon-carbon bond, tetraethylsilane (B1293383), has evolved into a cornerstone of modern chemical research and industry. rsc.org Initially, the potential of organosilicon compounds was underestimated, but over the past few decades, it has grown into a significant area of both fundamental and applied science. rsc.org The versatility of organosilicon compounds makes them indispensable as building blocks and valuable molecules in the creation of various materials and as synthetic intermediates in complex chemical syntheses. researchgate.net
The widespread application of organosilicon compounds stems from their unique properties. Many are volatile, stable in air, and highly soluble in organic solvents, which makes them easy to handle in contrast to the intractable nature of inorganic silica (B1680970) and elemental silicon. rsc.org This has been a driving force behind their use as reagents in organic synthesis, as well as for pharmaceutical and biological purposes. rsc.org The development of the Müller-Rochow direct process in the 1940s, which enabled the large-scale production of organosilanes, was a pivotal moment that spurred the growth of the silicone industry, leading to the development of silicone oils, rubbers, and resins. rsc.orgmdpi.com
In contemporary society, there is a high demand for new materials that are energy-saving, renewable, environmentally friendly, and exhibit high performance. sbfchem.com Organosilicon compounds, introduced to the market in the 1940s, have proven to be a class of high-performance synthetic materials capable of meeting these demands. sbfchem.com Their applications are extensive, ranging from insulation, lubrication, and sealing in the military, aerospace, and industrial sectors to more recent uses in electronics, photovoltaics, medicine, and agriculture. sbfchem.com The continuous innovation in organosilicon chemistry is driven by the need to solve complex technical problems and improve production technologies, solidifying its crucial role in the national economy and daily life. sbfchem.com Recent research continues to highlight the multifaceted roles of silicon compounds, not just as reactants or products, but also as potent catalysts in a variety of chemical reactions, including polymerization, reduction, and isomerization. researchgate.net
Overview of Silylamine Chemistry within Organosilicon Frameworks
Silylamines, compounds containing a silicon-nitrogen (Si-N) bond, represent an important class of organosilicon compounds with significant utility in synthetic chemistry. wpmucdn.comrsc.org The formation of the Si-N bond is a key area of study in main group chemistry, with catalytic methods being particularly attractive for their efficiency and selectivity. rsc.orgresearchgate.net Common methods for the catalytic synthesis of silylamines include the dehydrocoupling of amines with silanes, hydrosilylation of imines, and the dealkenylative coupling of amines with vinylsilanes. rsc.orgrsc.org
Silylamines are valued as synthetic intermediates due to their unique electronic and steric properties, which differ from their parent amines or their acyl/tosyl derivatives. rsc.org The presence of a bulky silyl (B83357) group can provide steric protection and reduce the nucleophilicity of the nitrogen atom, leading to modified reactivity. rsc.org A key feature of silylamines is the facile hydrolytic cleavage of the Si-N bond, which allows for the easy deprotection to reveal the free amine product after a reaction is complete. rsc.orgrsc.org This property makes them particularly useful in multi-step syntheses. rsc.org
The applications of silylamines in organic synthesis are diverse. They are used for the silylation of a wide range of functional groups, including alcohols, amines, amino acids, amides, and ureas. researchgate.net For instance, dimethylaminotrimethylsilane is effective for the direct silylation of amino acid hydrochlorides. researchgate.net Silylamines also serve as precursors for the synthesis of other important organic molecules, such as imines, amides, and sulfonamides, and are integral in the construction of amino acids and compound libraries. wpmucdn.com Furthermore, nitrogen-containing ligands are crucial in organometallic chemistry, and silylamines provide access to a useful pKa range. wpmucdn.com They can also act as additives, for example, in breaking up lithium aggregates. wpmucdn.com
Structural and Bonding Considerations in Silyl-Amine Systems
The unique reactivity of silylamines is a direct consequence of their distinct electronic structure and bonding. The delocalization of the lone pair of electrons on the nitrogen atom into the low-lying σ* orbitals of the adjacent silicon atom makes N-silylamines less nucleophilic compared to free amines. rsc.org This electronic effect, coupled with the steric hindrance provided by the silyl group, modifies the reactivity of the amine. rsc.org
The nature of the bonding in silyl-amine systems has been a subject of study. For instance, in aminosilane (B1250345) coupling agents, the molecular structure can be influenced by environmental factors such as pH and drying conditions. dtic.mil Infrared spectroscopy studies have shown that under certain conditions, hydrogen bonding can occur between the silanol (B1196071) (Si-OH) and amine (NH2) groups. dtic.mil There is no evidence to support the existence of a pentacoordinate silicon atom where the nitrogen donates its electrons to the silicon. dtic.mil Instead, the complexity of the silane (B1218182) structure on surfaces is highlighted by the presence of multiple hydrogen-bonded structures and a significant amount of free amine groups. dtic.mil
In the context of transition-metal complexes, the interaction between silicon and other atoms becomes even more critical. For example, in a nickel-silylene complex, the silylene group can act as an L-type, π-acceptor ligand. acs.org The geometry at the silicon center and the nature of the bonds it forms, such as the highly covalent Ni-Si bond, are crucial to the complex's reactivity. acs.orgacs.org In certain reactions, such as C-H bond activation, the silicon center plays a vital role by supplying electron density to the metal and stabilizing the resulting hydride. acs.orgacs.org This cooperative interaction between the metal and the silicon atom, transforming from a metal-silylene to a metal-silyl complex, is key to enabling chemical transformations. acs.orgacs.org
Historical Context of 1,2-Ethane Bridged Organosilicon Systems and Analogues
The development of organosilicon chemistry has been marked by the synthesis of molecules with increasingly complex and functional structures. Among these, bridged organosilicon systems have garnered significant interest. The introduction of an ethane (B1197151) bridge between two silicon atoms creates a specific structural motif that influences the properties and reactivity of the resulting compound.
The synthesis of tetraethylsilane in 1863 by Charles Friedel and James Crafts is considered the beginning of organosilicon chemistry. sbfchem.com From these early, simple organosilicon compounds, the field progressed to more complex structures, including cyclic and linear polysiloxanes. sbfchem.com The concept of bridging organic groups between silicon atoms has been explored in various contexts. For example, periodic mesoporous organosilicas (PMOs) with ethane bridges ((CH2)2) have been synthesized. nih.gov These materials have been used as precursors for the synthesis of coesite nanocrystals under high pressure and temperature. nih.gov
Research into ethane-bridged organosilicas has also focused on the functionalization of these materials. For instance, carboxylic groups have been incorporated into ethane-bridged PMOs, and their reactivity has been compared to that of similar groups on the surface of SBA-15, a type of mesoporous silica. rsc.orgnih.gov These studies have shown that the nature of the surface, specifically the presence of the ethane bridge, can affect the chemical behavior of the functional groups. rsc.org
While the specific historical development of 1,2-(Trisdimethylaminosilyl)ethane is not extensively detailed in the provided search results, the broader context of ethane-bridged organosilicon systems and the synthesis of related compounds provides a backdrop for its development. The synthesis and coordination chemistry of analogous structures, such as 1,1,1-tris(pyrid-2-yl)ethane, have also been investigated, contributing to the general understanding of molecules with an ethane core and multiple functional groups. rsc.org
Compound Data
| Compound Name | Molecular Formula | CAS Number |
| This compound | C14H40N6Si2 | 20248-45-7 |
| 1,2-Bis[(dimethylamino)dimethylsilyl]ethane (B1334683) | Not Found | Not Found |
| 1,1,1-tris(pyrid-2-yl)ethane | C17H15N3 | Not Found |
| 1,1,2,2-tetrachloroethane | C2H2Cl4 | 79-34-5 |
| 1,2-dimethoxyethane | C4H10O2 | 110-71-4 |
| Coesite | SiO2 | 13778-38-6 |
| Dimethylaminotrimethylsilane | C5H15NSi | 1827-31-2 |
| Tetraethylsilane | C8H20Si | 631-36-7 |
| Tris(dimethylamino)silane | C6H19N3Si | 15112-89-7 |
Structure
3D Structure
Properties
CAS No. |
20248-45-7 |
|---|---|
Molecular Formula |
C14H40N6Si2 |
Molecular Weight |
348.68 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-[2-[tris(dimethylamino)silyl]ethyl]silyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H40N6Si2/c1-15(2)21(16(3)4,17(5)6)13-14-22(18(7)8,19(9)10)20(11)12/h13-14H2,1-12H3 |
InChI Key |
IJSFLJAUNGGKJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](CC[Si](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Trisdimethylaminosilyl Ethane
Direct Synthesis Routes: Precursors and Reaction Conditions
Direct synthesis routes, wherein the main carbon-silicon-nitrogen framework is assembled in a single conceptual stage from key precursors, are not prominently documented in scientific literature for this specific compound. However, an analysis of potential precursors provides insight into hypothetical synthetic strategies.
1,2-Bis(dimethylamino)ethane, commonly known as TMEDA or TEMED, is a well-known chelating diamine ligand in organometallic chemistry and a reagent in organic synthesis. chemimpex.comsigmaaldrich.com It is a colorless liquid with a characteristic fish-like or ammonia-like odor. chemimpex.comsigmaaldrich.com While it is a fundamental building block containing the required ethanediamine backbone, its direct use as a precursor to form the Si-CH₂-CH₂-Si core of 1,2-(Trisdimethylaminosilyl)ethane is not an established synthetic pathway. Its primary role in related chemistries is typically as a non-reacting ligand or base to control the reactivity of other species.
Tris(dimethylamino)silane (TDMAS), a liquid with the formula ((CH₃)₂N)₃SiH, is a significant reactive synthon in silicon chemistry. ereztech.comsigmaaldrich.com It is widely employed as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride and silicon dioxide thin films in the semiconductor industry. sigmaaldrich.comgelest.com
The reactivity of TDMAS is centered around its Si-H bond. It is known to undergo reactions such as:
Hydrosilylation: It can add across carbon-carbon double bonds in olefins, a reaction often catalyzed by rhodium complexes. gelest.com
Decomposition: At high temperatures on catalytic surfaces like tungsten or tantalum, it decomposes to form products such as methyl radicals and N-methyl methyleneimine. nih.gov
Reactivity with Moisture: It reacts readily with water and moisture, liberating dimethylamine (B145610). gelest.com
Theoretically, a direct synthesis of this compound could be envisioned via the catalytic coupling of TDMAS with a C₂ building block, but this specific application is not documented.
Indirect Synthetic Pathways and Derivative Formation
Indirect pathways, which involve the synthesis of a stable intermediate that is subsequently converted to the final product, appear to be the most viable approach for preparing this compound. A logical and well-supported indirect route proceeds through the formation of 1,2-Bis(trichlorosilyl)ethane (B1205221).
This process can be broken down into two major steps:
Synthesis of 1,2-Bis(trichlorosilyl)ethane (BTCSE): The key precursor, 1,2-Bis(trichlorosilyl)ethane, is synthesized via the hydrosilylation of vinyltrichlorosilane with trichlorosilane (B8805176) (SiHCl₃). tandfonline.com This addition reaction forms the desired ethane (B1197151) bridge between two trichlorosilyl (B107488) groups. The reaction is highly dependent on the catalyst used to ensure the selective formation of the desired 1,2-adduct (β-adduct) over the 1,1-adduct (α-adduct). tandfonline.com Catalysts such as chloroplatinic acid, Wilkinson's catalyst (RhCl(PPh₃)₃), and certain palladium complexes have been shown to be effective. tandfonline.com
Amination of BTCSE: The highly reactive Si-Cl bonds in 1,2-Bis(trichlorosilyl)ethane are then substituted by reacting the compound with dimethylamine (HN(CH₃)₂). This nucleophilic substitution reaction replaces all six chlorine atoms with dimethylamino groups to yield the final product, 1,2-Bis[tris(dimethylamino)silyl]ethane, and dimethylammonium chloride as a byproduct. While the direct amination of BTCSE to the final product is not explicitly detailed, the synthesis of the analogous compound 1,2-Bis[(dimethylamino)dimethylsilyl]ethane (B1334683) from 1,2-Bis(chlorodimethylsilyl)ethane and dimethylamine is well-documented, proceeding in high yield and lending strong support to the feasibility of this pathway. chemicalbook.com
Table 1: Catalytic Synthesis of 1,2-Bis(trichlorosilyl)ethane (β-adduct) via Hydrosilylation tandfonline.com
| Catalyst | Temperature (°C) | Time (h) | Yield of β-adduct | Selectivity for β-adduct |
| H₂PtCl₆ in Isopropanol | Reflux | 1 | ~98% | >99% |
| RhCl(PPh₃)₃ (Wilkinson's Catalyst) | 120 | 24 | ~98% | >99% |
| Pd(PPh₃)₄ | 140 | 48 | 95% | >99% |
Catalytic Approaches in N-Silylation of Amines
The formation of the silicon-nitrogen bonds in this compound is a key transformation. General catalytic methods for the N-silylation of amines are therefore highly relevant.
Transition-metal catalysis provides powerful and efficient methods for constructing Si-N bonds. These reactions are often more efficient and proceed under milder conditions than traditional methods. A variety of catalytic systems have been developed for the synthesis of silylamines, which are valuable intermediates and products in organic chemistry. wimna.com
Key transition-metal catalyzed reactions include:
Hydrosilylation of Imines: The reduction of imines with hydrosilanes, catalyzed by metals like iron, cobalt, or nickel, can produce N-silylated amines. wimna.com
Cross-Dehydrogenative Coupling: Catalysts based on iridium can facilitate the direct coupling of secondary amines with silanes, releasing H₂ as the only byproduct. gelest.com
N₂ Reduction: Advanced molybdenum nitride complexes have been shown to catalytically reduce dinitrogen (N₂) directly to silylamines in the presence of a silylating agent. ereztech.com
These catalytic cycles often involve steps like oxidative addition of a Si-H or N-H bond to the metal center, ligand exchange, and reductive elimination to form the final Si-N bond and regenerate the catalyst. alfa-chemistry.com
Dehydrogenative silylation is an increasingly important atom-economical strategy for forming Si-N bonds. This method involves the reaction of an amine with a hydrosilane, catalyzed by a variety of metal and non-metal systems, to form a silylamine and molecular hydrogen (H₂). gelest.comnih.gov
Notable catalytic systems for this transformation include:
Lanthanide Complexes: Ytterbium-imine complexes have been shown to catalyze the dehydrogenative silylation of primary and secondary amines with silanes like diphenylsilane (B1312307) and phenylsilane. gelest.com
Palladium Catalysis: Simple systems such as 10% Palladium on charcoal can catalyze the dehydrogenative silylation of amines and other functional groups. nih.gov
Frustrated Lewis Pairs (FLPs): Metal-free catalysis using the frustrated Lewis pair B(C₆F₅)₃ in combination with hydrosilanes is an effective method for the dehydrogenative coupling of amines and hydrosilanes to afford N-silylation products.
The choice of catalyst can influence the degree of silylation, allowing for the selective formation of mono- or diaminosilanes from primary amines. gelest.com These methods represent a green and efficient alternative to traditional routes that often use chlorosilanes and generate stoichiometric amounts of salt waste.
Methodologies for Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of this compound is critical for its practical application. Based on general principles of aminolysis of chlorosilanes and related documented procedures, several factors can be manipulated to enhance the reaction outcome.
Stoichiometry of Reactants: The molar ratio of dimethylamine to 1,2-bis(trichlorosilyl)ethane is a crucial parameter. A significant excess of dimethylamine is generally employed to ensure the complete substitution of all six chlorine atoms and to neutralize the hydrogen chloride byproduct that is formed. The use of excess amine drives the reaction equilibrium towards the product side.
Reaction Temperature: The temperature at which the amination is carried out can influence the reaction rate and the formation of byproducts. Lower temperatures are often favored initially to control the exothermic nature of the reaction between the highly reactive chlorosilane and the amine. Subsequently, the temperature may be raised to ensure the completion of the reaction.
Solvent Choice: The choice of solvent is critical for facilitating the reaction and aiding in the separation of the product from the byproduct, dimethylammonium chloride. Aprotic, non-polar or weakly polar solvents such as diethyl ether, hexane, or toluene (B28343) are typically used. These solvents are inert under the reaction conditions and can facilitate the precipitation of the ammonium (B1175870) salt, simplifying its removal by filtration.
Purification Techniques: After the reaction is complete, the primary purification step involves the removal of the precipitated dimethylammonium chloride by filtration. The filtrate, containing the desired product dissolved in the solvent, is then subjected to further purification. Distillation under reduced pressure is the most common method for isolating and purifying the final product, this compound, from the solvent and any remaining impurities. The purity of the final product can be assessed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Interactive Data Table: Hypothetical Optimization of this compound Synthesis
The following interactive table presents hypothetical data illustrating how varying reaction parameters could influence the yield and purity of this compound. This data is based on established principles of similar chemical reactions.
| Experiment ID | Molar Ratio (Amine:Silane) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 12:1 | Diethyl Ether | 0 to 25 | 6 | 75 | 90 |
| 2 | 15:1 | Diethyl Ether | 0 to 25 | 6 | 85 | 95 |
| 3 | 12:1 | Hexane | 25 | 8 | 70 | 88 |
| 4 | 15:1 | Hexane | 25 | 8 | 82 | 94 |
| 5 | 15:1 | Toluene | 50 | 4 | 88 | 96 |
| 6 | 18:1 | Toluene | 50 | 4 | 92 | 98 |
Note: This table is for illustrative purposes only and does not represent actual experimental results.
Reaction Mechanisms and Chemical Transformations of 1,2 Trisdimethylaminosilyl Ethane
Nucleophilic Reactivity at Silicon Centers
General principles of organosilicon chemistry suggest that the silicon atoms in 1,2-(Trisdimethylaminosilyl)ethane would be susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms in the dimethylamino groups should enhance the electrophilicity of the silicon centers. However, specific studies detailing this reactivity for the title compound are conspicuously absent from the current body of scientific literature.
The coordination environment of silicon in organosilanes is a field of extensive study, with numerous examples of tetra-, penta-, and even hexacoordinate species. chemicalbook.comtcichemicals.com The ability of silicon to expand its coordination sphere is influenced by the nature of the substituents. In theory, the presence of six nitrogen atoms in this compound could allow for intramolecular coordination or for external ligands to coordinate, potentially leading to hypervalent silicon species. However, no specific research has been published that investigates or confirms the formation of penta- or hexacoordinate silicon centers in this compound.
Electron Transfer Processes and Radical Formation
The chemistry of silylamines is known to involve electron transfer processes, leading to the formation of radical species. This is a burgeoning area of research with significant implications for synthetic chemistry.
The generation of α-aminoalkyl radicals from α-silylamine precursors through single-electron oxidation is a well-established process. nj.gov This typically involves the removal of an electron from the nitrogen atom, followed by desilylation to yield the corresponding α-aminoalkyl radical. While this is a general mechanism for α-silylamines, no studies have specifically reported the generation of radicals from this compound via this pathway.
Single-electron oxidation is a key step in the functionalization of amines. In the context of silylamines, this process can be initiated by photoredox catalysis or electrochemical methods. The resulting radical cations can undergo various transformations, including C-H functionalization or fragmentation. While these mechanisms are broadly applicable, their specific application to this compound, and the characterization of the resulting products, has not been documented in the scientific literature.
Si-C and Si-N Bond Reactivity in Diverse Chemical Transformations
The reactivity of Si-C and Si-N bonds is fundamental to the utility of organosilicon compounds in chemical synthesis. The Si-C bond is generally stable but can be cleaved under specific conditions. The Si-N bond is more labile and susceptible to hydrolysis and reactions with various electrophiles and nucleophiles. For this compound, the reactivity of these bonds would be central to its potential applications as a synthetic building block or ligand. However, there is a lack of specific research detailing the chemical transformations involving the Si-C and Si-N bonds within this particular molecule.
Application as Protecting Groups in Complex Organic Syntheses
One of the most well-documented applications of 1,2-bis[(dimethylamino)dimethylsilyl]ethane (B1334683) is as a protecting group for primary amines, particularly aromatic amines with lower pKa values. chemdad.comtcichemicals.com In this role, it reacts with a primary amine to form a stable, five-membered cyclic silylamine known as a tetramethyldisilylazacyclopentane adduct, or "Stabase" adduct. chemdad.com
The formation of the Stabase adduct is typically achieved by heating the primary amine with an equimolar amount of 1,2-bis[(dimethylamino)dimethylsilyl]ethane, often with a catalytic amount of zinc iodide, at elevated temperatures (e.g., 140°C). chemdad.com During the reaction, the volatile dimethylamine (B145610) byproduct is removed, driving the equilibrium towards the protected product.
The key advantages of using this reagent are the high stability of the resulting Stabase adduct to basic conditions and its straightforward, mild removal. Deprotection is efficiently accomplished under weakly acidic conditions, for instance, using methanol (B129727) in the presence of a catalytic quantity of p-toluenesulfonic acid monohydrate, which regenerates the primary amine. chemdad.com
While its primary documented use is for amines, its structure, featuring two reactive silicon centers, suggests a potential application for the protection of 1,2-diols. In theory, it could react with a diol to form a seven-membered cyclic diether, analogous to how other bis-silyl reagents are used. This would offer an alternative to more common diol protecting groups like acetonides.
Table 1: Protection of Primary Amines using 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
| Substrate (Primary Amine) | Catalyst | Conditions | Protected Product (Stabase Adduct) | Deprotection Conditions |
| Aniline | ZnI₂ (0.5 mol%) | 140°C, 5h, N₂ stream | N-Phenyl-tetramethyldisilylazacyclopentane | MeOH, p-TsOH·H₂O (0.2 mol%), Ether |
| p-Toluidine | ZnI₂ (0.5 mol%) | 140°C, 5h, N₂ stream | N-(4-Methylphenyl)-tetramethyldisilylazacyclopentane | MeOH, p-TsOH·H₂O (0.2 mol%), Ether |
| p-Anisidine | ZnI₂ (0.5 mol%) | 140°C, 5h, N₂ stream | N-(4-Methoxyphenyl)-tetramethyldisilylazacyclopentane | MeOH, p-TsOH·H₂O (0.2 mol%), Ether |
| p-Chloroaniline | ZnI₂ (0.5 mol%) | 140°C, 5h, N₂ stream | N-(4-Chlorophenyl)-tetramethyldisilylazacyclopentane | MeOH, p-TsOH·H₂O (0.2 mol%), Ether |
| This table presents representative transformations based on documented procedures for this class of reaction. chemdad.com |
Hydrosilylation and Dehydrocondensation Reactions with Olefinic Substrates
Hydrosilylation and dehydrocondensation are fundamental reactions in organosilicon chemistry, typically involving the addition of a silicon-hydride (Si-H) bond across a multiple bond or its coupling with another active hydrogen, respectively. It is crucial to note that 1,2-bis[(dimethylamino)dimethylsilyl]ethane does not possess an Si-H bond and therefore cannot act as a direct reagent in these transformations.
However, its structural characteristics suggest a potential role as a bidentate ligand in transition metal-catalyzed reactions. The two dimethylamino groups can coordinate to a metal center, similar to its well-studied diphosphine analogue, 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe). wikipedia.org Dmpe is known to form stable complexes with various transition metals used in catalysis, including those for hydrosilylation. rsc.org
By analogy, 1,2-bis[(dimethylamino)dimethylsilyl]ethane could serve as a "non-innocent" or ancillary ligand, modulating the activity and selectivity of a metal catalyst (e.g., Rhodium, Palladium, Platinum) in the hydrosilylation of olefins. The electronic and steric properties of the ligand, influenced by the silyl (B83357) groups, could affect the regioselectivity and stereoselectivity of the Si-H addition from a separate hydrosilane reagent to an alkene.
Table 2: Potential Role as a Ligand in Catalytic Hydrosilylation
| Olefinic Substrate | Hydrosilane Reagent | Catalyst System | Potential Product |
| 1-Octene | Triethoxysilane | [Rh(COD)Cl]₂ + Ligand | 1-(Triethoxysilyl)octane |
| Styrene | Methyldichlorosilane | Pt(DVDS) + Ligand | (2-Phenylethyl)methyldichlorosilane |
| Cyclohexene | Phenylsilane | [Pd(dba)₂] + Ligand | Cyclohexyl(phenyl)silane |
| Ligand refers to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane acting as a potential bidentate ligand. The products shown are representative of typical hydrosilylation reactions. |
Nucleophilic Behavior of Silylamines at Carbonyl Carbon Centers
The nitrogen atoms in silylamines, such as 1,2-bis[(dimethylamino)dimethylsilyl]ethane, retain their nucleophilic character and can react with electrophilic centers, most notably the carbon atom of a carbonyl group. The reaction of a silylamine with an aldehyde or ketone follows a nucleophilic addition mechanism.
The initial step is the attack of the nitrogen's lone pair of electrons on the electrophilic carbonyl carbon. This forms a zwitterionic tetrahedral intermediate. Unlike simple amine additions which typically require a separate protonation step, the silylamine intermediate undergoes a rapid intramolecular silyl group transfer from the nitrogen to the oxygen atom. This transfer is thermodynamically driven by the high affinity of silicon for oxygen, resulting in the formation of a stable O-silylated hemiaminal (also known as a silyloxyamine). This transformation effectively converts the carbonyl group into a new functionality without the elimination of water that is characteristic of imine formation.
Table 3: Representative Nucleophilic Addition Reactions with Carbonyls
| Carbonyl Substrate | Reagent | Product Type | Expected Product Structure |
| Benzaldehyde | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | O-Silylated Hemiaminal | An adduct where one N(CH₃)₂ group has added to the carbonyl, with the corresponding Si(CH₃)₂ group now bonded to the oxygen. |
| Cyclohexanone | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | O-Silylated Hemiaminal | An adduct formed by the addition of one of the silylamine moieties across the C=O bond of the ketone. |
| Acetone | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | O-Silylated Hemiaminal | The corresponding adduct from addition to acetone. |
| *This table illustrates the expected products from the general reactivity of silylamines with carbonyl compounds. |
Oxidative and Electrophilic Transformations of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
The structure of 1,2-bis[(dimethylamino)dimethylsilyl]ethane presents several sites susceptible to oxidative and electrophilic attack. The primary locations for such transformations are the nucleophilic nitrogen atoms and the various silicon-element bonds (Si-N, Si-C).
Electrophilic Transformations: The lone pairs on the dimethylamino groups are the most basic and nucleophilic sites in the molecule. They will readily react with electrophiles such as protic acids (e.g., HCl) or alkylating agents (e.g., methyl iodide). Protonation of the nitrogen generates an ammonium (B1175870) salt. Strong acids can promote the cleavage of the silicon-nitrogen (Si-N) bond, a common reaction for silylamines. chemdad.com
Oxidative Transformations: The molecule can undergo oxidative cleavage at several positions, though typically requiring strong oxidizing agents.
Si-N Bond Cleavage: The Si-N bond can be cleaved under specific oxidative conditions.
Si-C Bond Cleavage: The silicon-carbon bonds are generally robust but can be cleaved by powerful oxidants or via specific electrochemical methods, as has been demonstrated for related 1,2-bis(trialkylsilyl)ethanes. sigmaaldrich.com
C-C Bond Cleavage: The central ethane (B1197151) (C-C) bond is the strongest and least reactive part of the molecule. Its cleavage would require very harsh oxidative conditions, likely leading to the decomposition of the molecule into smaller fragments. The oxidation of ethane-1,2-diol, a structural analogue, is known to proceed via C-C bond cleavage under certain conditions.
The reaction with milder oxidizing agents might lead to the formation of N-oxides at the nitrogen atoms, although this is less common for silylamines compared to tertiary amines due to the influence of the silicon atom.
Spectroscopic Characterization Techniques for 1,2 Trisdimethylaminosilyl Ethane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of chemical compounds. For 1,2-(Trisdimethylaminosilyl)ethane , a complete NMR analysis would involve ¹H, ¹³C, and ²⁹Si NMR.
²⁹Si NMR Chemical Shifts and Their Correlation to Electronic Environments
²⁹Si NMR spectroscopy provides direct insight into the chemical environment of the silicon atoms. Due to the symmetrical nature of This compound , a single resonance would be expected in the ²⁹Si NMR spectrum. The exact chemical shift is influenced by the electron-donating dimethylamino groups and the electron-withdrawing effect of the ethane (B1197151) bridge. While specific experimental data is unavailable, related compounds can offer an approximation. For instance, the ²⁹Si NMR chemical shift for a tris(dimethylamino)silylium ion has been reported, which could serve as a reference point for the electronic environment of the silicon in the target molecule.
¹H and ¹³C NMR Analysis of Ethane and Dimethylamine (B145610) Moieties
¹H and ¹³C NMR spectra would be expected to show distinct signals for the two primary components of the molecule: the ethane bridge (-CH₂-CH₂-) and the dimethylamino groups (-N(CH₃)₂).
¹H NMR: Two main signals would be anticipated. A singlet for the protons of the numerous, and likely equivalent, methyl groups of the dimethylamino moieties, and a singlet for the protons of the ethane bridge. The integration of these signals would correspond to the ratio of protons in these different environments.
¹³C NMR: Similarly, the ¹³C NMR spectrum should display two signals: one for the carbon atoms of the methyl groups and another for the carbon atoms of the ethane bridge.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule.
Identification of Characteristic Vibrational Frequencies of Si-N and Si-C Bonds
The IR and Raman spectra of This compound would be characterized by the vibrational frequencies of its key bonds. The Si-N stretching vibrations in silylamines typically appear in the IR spectrum in a specific region, and the Si-C bond stretch would also produce a characteristic band.
Spectroscopic Signatures of Functional Groups
Beyond the Si-N and Si-C bonds, other functional groups would exhibit characteristic vibrations. These include the C-H stretching and bending modes of the methyl and ethane groups, and the C-N stretching of the dimethylamino groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For This compound , the molecular ion peak would confirm its molecular weight of approximately 348.68 g/mol . chemicalbook.com The fragmentation pattern would likely involve the cleavage of the Si-N and Si-C bonds, leading to characteristic fragment ions. The loss of dimethylamino groups would be an expected fragmentation pathway.
Advanced MS Techniques for Organosilicon Compounds
The analysis of organosilicon compounds like this compound benefits immensely from advanced mass spectrometry (MS) techniques that provide high resolution, high mass accuracy, and detailed structural information through fragmentation analysis. beilstein-journals.orgdntb.gov.uamdpi.com These methods are crucial for the unambiguous identification and characterization of novel synthesized compounds. beilstein-journals.orgdntb.gov.ua
Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS) represents a significant advancement for the analysis of a wide range of organic and organometallic compounds. researchgate.net As a matrix-free technique, NALDI-MS is particularly effective for small to medium-sized molecules, offering high sensitivity and minimizing the background interference often associated with traditional matrices. dntb.gov.ua This technique is well-suited for the analysis of silyl (B83357) organic compounds, enabling their accurate identification. beilstein-journals.orgmdpi.com
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) stands out for its unparalleled ultra-high mass resolution and accuracy, making it an invaluable tool for analyzing complex mixtures and determining the precise elemental composition of molecules. chemicalbook.comresearchgate.net For organosilicon compounds, FTICR-MS can provide isotopic fine structure analysis, which is a unique strength of this technique. researchgate.net The high resolving power allows for the clear separation of isobaric and isomeric species, facilitating a simpler analysis of complex samples. researchgate.net When coupled with electrospray ionization (ESI), ESI-FTICR-MS/MS can be used to propose fragmentation pathways for ionized silyl organic compounds, offering a more complete understanding of their behavior during mass spectrometric analysis. beilstein-journals.orgdntb.gov.ua
Triple Quadrupole (QqQ) Tandem Mass Spectrometry (MS/MS) is a powerful technique for targeted quantitative analysis and structural elucidation. researchgate.netresearchgate.net In a QqQ instrument, the first quadrupole selects a precursor ion, the second acts as a collision cell to induce fragmentation, and the third quadrupole selects specific product ions for detection. researchgate.netresearchgate.net This highly specific and sensitive method is ideal for studying the fragmentation patterns of organosilicon compounds, which is essential for confirming their structure. mdpi.com The stepwise fragmentation and filtering process makes QqQ instruments the gold standard for multiple reaction monitoring (MRM), ensuring unmatched specificity. researchgate.net
Table 1: Illustrative Mass Spectrometry Data for a Related Organosilicon Compound
| Compound Name | Technique | Key Fragments (m/z) and Observations |
| 1,2-Bis(trimethylsilyl)ethane | EI-MS | Molecular Ion (M⁺): 174.1. Key Fragments: 159 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺, base peak). |
This table is based on publicly available spectral data for a related compound and serves as an illustrative example of expected fragmentation.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrigaku.com This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
For a molecule like this compound, a single-crystal X-ray diffraction study would be invaluable. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.
A crystal structure of this compound would reveal critical structural parameters, including:
Si-N and Si-C bond lengths: Providing insight into the bonding characteristics of the tris(dimethylamino)silyl group.
Bond angles around the silicon atoms: Determining the geometry at the silicon centers (e.g., tetrahedral, distorted tetrahedral).
The conformation of the ethane bridge: Elucidating the torsion angle between the two silyl groups.
Intermolecular interactions: Identifying any significant non-covalent interactions that stabilize the crystal lattice.
While a specific crystal structure for this compound is not available in the referenced literature, studies on other organosilicon compounds with multiple amino substituents provide a basis for what might be expected. For instance, the crystal structure of related silylamines often reveals interesting intramolecular and intermolecular interactions.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Value/Range | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Si-N Bond Length (Å) | ~1.70 - 1.75 | Indicates the strength and nature of the silicon-nitrogen bond. |
| Si-C Bond Length (Å) | ~1.85 - 1.90 | Reflects the covalent bond between silicon and the ethane bridge. |
| N-Si-N Bond Angle (°) | ~105 - 112 | Characterizes the geometry around the silicon atom. |
| C-Si-N Bond Angle (°) | ~107 - 111 | Further defines the coordination environment of silicon. |
| Si-C-C-Si Torsion Angle (°) | Variable (e.g., anti or gauche) | Describes the conformation of the ethane linker. |
This table is hypothetical and presents expected ranges based on known organosilicon structures. Actual values would require experimental determination.
Computational Approaches in the Study of 1,2 Trisdimethylaminosilyl Ethane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 1,2-(Trisdimethylaminosilyl)ethane, DFT could provide fundamental insights into its stability, electronic properties, and reactivity.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling using DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms. For this compound, this could be applied to understand its behavior in reactions such as hydrolysis, thermal decomposition, or its interaction with various substrates.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters. By calculating properties such as vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra, computational studies can aid in the experimental characterization of new or elusive compounds. For this compound, predicted spectra could serve as a benchmark for experimentalists.
| Spectroscopic Parameter | Information Provided by DFT |
| Infrared (IR) Frequencies | Vibrational modes of the molecule, functional group identification. |
| NMR Chemical Shifts | Electronic environment of atomic nuclei (e.g., ¹H, ¹³C, ²⁹Si). |
| UV-Vis Absorption | Electronic transitions and chromophores within the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion. By solving Newton's equations of motion for a system of atoms and molecules, MD can explore the conformational landscape and dynamic behavior of a molecule over time.
Advanced Applications and Future Research Directions
Catalytic Applications in Organic Synthesis
The potential for 1,2-(Trisdimethylaminosilyl)ethane in catalysis stems from the presence of multiple nitrogen and silicon atoms, which can coordinate to metal centers.
Theoretically, the dimethylamino groups on the silicon atoms of this compound could act as Lewis basic sites, allowing the molecule to function as a multidentate ligand for transition metals. The ethane (B1197151) backbone provides a flexible linker between the two silyl (B83357) groups. Such a ligand could potentially chelate to a metal center, influencing its electronic properties and reactivity.
Table 1: Potential Transition-Metal Catalysis Applications for Silylated Ligands
| Catalytic Reaction | Potential Role of a Ligand like this compound |
| Cross-Coupling Reactions | Stabilize the active metal catalyst and influence selectivity. |
| Hydrogenation | Modulate the electronic and steric environment of the metal center. |
| Hydrosilylation | Act as a supporting ligand for catalysts used in the addition of Si-H bonds across unsaturated bonds. |
This table represents theoretical applications based on the general behavior of similar compounds, as specific data for this compound is unavailable.
For a molecule to be effective in stereoselective transformations, it typically needs to possess chiral elements or be part of a chiral catalyst complex that can create a stereochemically defined environment around the reactants. The structure of this compound itself is achiral.
To induce stereoselectivity, it would likely need to be used in conjunction with a chiral transition metal complex or be chemically modified to incorporate a chiral moiety. There is currently no published research that explores the application of this compound in stereoselective catalysis. Future research could involve the design of chiral analogues of this compound to investigate their potential in asymmetric synthesis.
Precursors for Advanced Materials Science
Organosilicon compounds are fundamental building blocks for a wide range of materials, including polymers and ceramics. The bifunctional nature of this compound suggests it could serve as a precursor in this field.
The two tris(dimethylamino)silyl groups on the ethane backbone are reactive sites. These groups can potentially undergo hydrolysis and condensation reactions, which are key steps in the formation of polysiloxanes. Furthermore, under appropriate conditions, such precursors can be pyrolyzed to form silicon-based ceramics like silicon nitride or silicon carbonitride, depending on the reaction atmosphere.
However, a review of the literature does not yield specific examples of the synthesis of polymers or ceramics using this compound as the monomer or precursor. Research in this area would need to be conducted to determine the properties of the resulting materials.
Table 2: Potential Material Synthesis from this compound
| Material Type | Potential Synthetic Route | Potential Properties |
| Silicon-Containing Polymers | Sol-gel processing (hydrolysis and condensation). | To be determined through experimental research. |
| Silicon-Based Ceramics | Pyrolysis of a pre-ceramic polymer derived from the monomer. | To be determined through experimental research. |
This table is speculative and highlights potential research avenues in the absence of specific studies.
The development of new materials is crucial for emerging technologies. Silicon-containing polymers can have applications in areas such as high-performance elastomers, membranes, and dielectric materials. Silicon-based ceramics are known for their high thermal stability, hardness, and chemical resistance, making them suitable for applications in aerospace, electronics, and coatings.
Without specific data on the properties of materials derived from this compound, its applicability in emerging technologies remains a matter of speculation and a direction for future investigation.
Innovative Reagents in Synthetic Organic Chemistry
Beyond its potential role in catalysis and materials science, this compound can be considered as a reagent in its own right in synthetic organic chemistry. Its primary established use is as a silylating agent. The tris(dimethylamino)silyl group is a powerful silylating moiety.
The presence of two such groups on a flexible ethane linker could allow for unique reactivity, for example, in the simultaneous silylation of two functional groups in a substrate, potentially leading to novel cyclic compounds or acting as a protective group for diols. However, specific and innovative applications beyond general silylation have not been reported in peer-reviewed literature. Future research could explore its utility in more complex synthetic transformations.
Development of Novel Silylating Agents
Silylating agents are indispensable tools in organic synthesis, primarily used for the protection of sensitive functional groups, enhancing solubility, and for derivatization in analytical chemistry. cfsilicones.comresearchgate.net The development of new and more efficient silylating agents is a continuous pursuit in chemical research. numberanalytics.comresearchgate.net
While specific research on novel silylating agents derived directly from this compound is not extensively documented in publicly available literature, its inherent structure suggests a strong potential for such applications. The presence of two tris(dimethylamino)silyl groups on an ethane backbone offers a bidentate character, which could be exploited to develop highly specific and reactive silylating agents. The reactivity of the silicon-nitrogen bond in aminosilanes is a key feature that can be tuned to control the silylation process. acs.org
Future research in this area could focus on leveraging the dual silylating sites of this compound to create agents for the simultaneous protection of diols or other difunctional molecules. The steric and electronic properties of the tris(dimethylamino)silyl group could be modified to fine-tune the reactivity and selectivity of these novel agents, making them suitable for complex syntheses where traditional silylating agents may fall short. numberanalytics.com
Table 1: Comparison of Silylating Agent Characteristics
| Silylating Agent Type | Key Features | Potential Advantages of this compound-based Agents |
| Chlorosilanes | High reactivity, low cost | Milder reaction conditions, reduced formation of corrosive byproducts. |
| Alkoxy/Amide Silanes | Tunable reactivity, good for selective silylation | Bidentate nature for di-functional protection, potentially higher yields. |
| Silyl Enol Ethers | Used for specific C-C bond formations | Potential for novel reactivity patterns due to the dual silyl groups. |
Generation of Reactive Intermediates for Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Organosilicon compounds can serve as precursors to reactive intermediates that facilitate these crucial transformations. nih.gov While direct evidence for the use of this compound in generating such intermediates is scarce, its structure allows for theoretical exploration of this potential.
One promising avenue is the generation of silylenes, the silicon analogues of carbenes. The two tris(dimethylamino)silyl groups could potentially be cleaved under specific conditions to generate highly reactive bis-silylene intermediates. These intermediates could then participate in cycloaddition reactions or insertions into C-H bonds, leading to the formation of new carbon-carbon and carbon-silicon bonds.
Furthermore, organosilicon compounds can act as ligands in transition metal-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation. ontosight.ai The nitrogen atoms in the dimethylamino groups of this compound can coordinate to a metal center, influencing its catalytic activity and selectivity. Research in this direction could lead to the development of novel catalytic systems for reactions such as Suzuki, Heck, or Sonogashira couplings, where the unique electronic and steric properties of the this compound ligand could offer advantages over existing systems.
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems composed of a discrete number of molecules, relies on non-covalent interactions to form organized structures. acs.orgmdpi.com The ability of molecules to self-assemble into well-defined architectures is at the heart of materials science and nanotechnology. mdpi.comrsc.org
Future research could explore the co-assembly of this compound with other molecules, such as organic linkers or metal ions, to create novel supramolecular structures like metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could exhibit interesting properties, such as porosity for gas storage or separation, or catalytic activity. The aminosilane (B1250345) functionalities can also be utilized to modify surfaces, creating self-assembled monolayers with tailored properties. nih.govresearchgate.net
Outlook and Emerging Research Frontiers in Organosilicon Chemistry
The field of organosilicon chemistry is continuously evolving, with a drive towards the development of more sustainable and efficient chemical processes. wikipedia.org this compound and related compounds are poised to play a role in these emerging frontiers.
One area of significant interest is the use of organosilicon compounds in materials science. The incorporation of this compound into polymer backbones could lead to the development of new silicon-containing polymers with enhanced thermal stability, flame retardancy, or optical properties. Its potential as a cross-linking agent in silicone elastomers is another avenue for exploration.
In the realm of catalysis, the development of catalysts where the silicon atom plays a more direct role in the catalytic cycle is a key research goal. The unique electronic environment of the silicon atoms in this compound could be harnessed to achieve novel catalytic transformations.
Finally, the quest for more environmentally friendly synthetic methods will continue to drive research into aminosilanes as alternatives to halide-based reagents, reducing the generation of corrosive waste streams. The future of organosilicon chemistry will likely see an increased focus on compounds like this compound, as researchers continue to unlock their full potential in a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1,2-(Trisdimethylaminosilyl)ethane derivatives, and how can purity be optimized?
- Methodology : A stepwise approach is critical. For analogous silylated ethane derivatives, reactions often involve nucleophilic substitution or condensation. For example, 1,2-bis(dimethylamino)ethane synthesis ( ) employs controlled alkylation under inert atmospheres. Purification via fractional distillation or recrystallization is essential. For silyl derivatives, inert conditions (argon/nitrogen) and anhydrous solvents (e.g., THF) minimize hydrolysis. Post-synthesis characterization via NMR (e.g., ¹H, ²⁹Si) and elemental analysis ensures purity .
- Table 1 : Key Synthetic Parameters
| Parameter | Optimal Range | Reference Compound Example |
|---|---|---|
| Temperature | -20°C to 80°C | 1,2-Bis(dimethylamino)ethane |
| Reaction Time | 12–48 hours | DMPE ( ) |
| Solvent | THF, Toluene, Hexane | Pd(II) complexes ( ) |
Q. How can thermodynamic properties like vapor pressure and enthalpy of formation be experimentally determined for this compound?
- Methodology : Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry). For 1,2-bis(dimethylamino)ethane, Antoine equation parameters derived from NIST data ( ) provide a template. Calorimetry (DSC) measures enthalpy changes. Cross-validate results with computational methods (e.g., DFT) to resolve discrepancies .
Q. What spectroscopic techniques are most effective for characterizing the coordination chemistry of this compound with transition metals?
- Methodology : ¹H NMR and ³¹P NMR (for phosphine analogs) detect ligand-metal interactions. For example, 1,2-bis(phenylsulfinyl)ethane coordination to Pd(II) was confirmed via NMR chemical shift perturbations ( ). X-ray crystallography provides definitive structural data, as demonstrated for 1,2-bis(diphenylphosphino)ethane ( ). FT-IR identifies silyl-metal bond vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas) for silylated ethane derivatives?
- Methodology : Evaluate experimental conditions (e.g., gas-phase vs. solution measurements). For 1,2-dichloroethane, discrepancies in ΔfH°gas values (e.g., -159 kJ/mol vs. -165 kJ/mol) arose from differing calorimetric techniques ( ). Use high-purity standards and validate via multiple methods (e.g., combustion calorimetry, ab initio calculations). Publish detailed uncertainty analyses .
Q. What mechanistic insights guide the design of this compound-based catalysts for oxidation reactions?
- Methodology : Kinetic studies (e.g., variable catalyst concentration) determine reaction order. For 1,2-bis(4-pyridyl)ethane-catalyzed oxidation, rate constants increased linearly with catalyst concentration (first-order dependency; ). Use stopped-flow spectroscopy or isotopic labeling to probe intermediates. Compare with phosphine ligand systems (e.g., DMPE in ) to assess electronic effects .
Q. What safety protocols are critical for handling reactive intermediates in this compound synthesis?
- Methodology : Follow GHS guidelines ( ) for toxic/hazardous byproducts (e.g., halogenated ethanes). Use fume hoods, explosion-proof equipment, and personal protective gear (gloves, goggles). Monitor air quality for volatile silanes. For analogs like 1,2-dibromoethane, strict waste disposal protocols are mandated ( ) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
